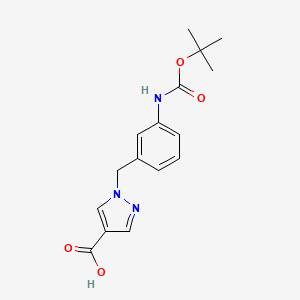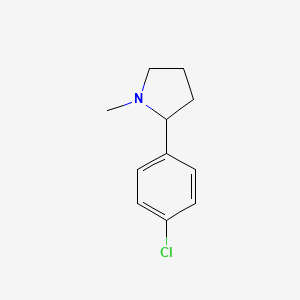
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-: is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group. This compound is part of the pyrrolidine family, which is known for its significant pharmacological and biological activities. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- typically involves the reaction of 4-chlorobenzaldehyde with methylamine and pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The process involves the use of solvents like ethanol or methanol and operates under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions:
Oxidation: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
科学研究应用
Chemistry: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways. It is also investigated for its antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticonvulsant, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used in the production of fine chemicals and specialty materials. Its derivatives are employed in the manufacture of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to influence cellular signaling pathways, leading to various biological effects.
相似化合物的比较
Pyrrolidine-2,4-dione: Known for its herbicidal and fungicidal properties.
2-(3,5-Dimethoxyphenyl)pyrrolidine: Used in the synthesis of pharmaceuticals.
Pyrrolidin-2-one: A versatile intermediate in organic synthesis.
Uniqueness: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its 4-chlorophenyl group enhances its pharmacological activity, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
InChI 键 |
IPUNESKKHWBPCW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B13052226.png)
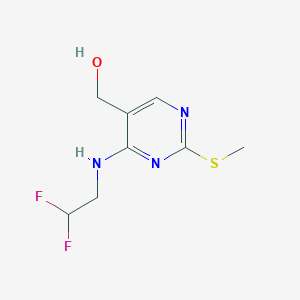


![6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052235.png)
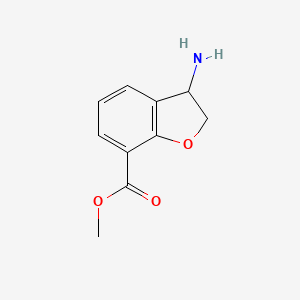
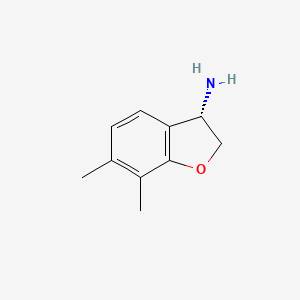
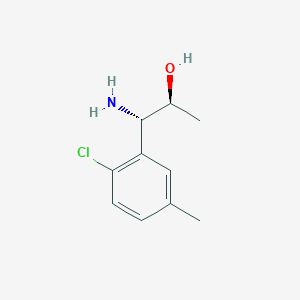
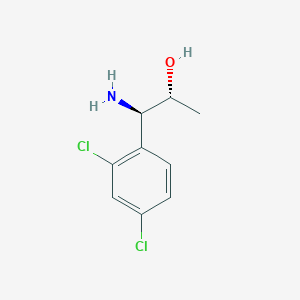
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
